5-bromo-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves multiple steps, including bromination, cyclopropanation, and amide formation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. Cyclopropanation may involve the use of diazomethane or other cyclopropanating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share the bromine and furan moieties and have been studied for their anticancer properties.
5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another brominated compound used in the synthesis of therapeutic agents.
Uniqueness
5-bromo-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroquinoline moiety, in particular, differentiates it from other brominated furan carboxamides, potentially leading to unique interactions with biological targets.
Properties
IUPAC Name |
5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-16-8-7-15(24-16)17(22)20-13-5-6-14-12(10-13)2-1-9-21(14)18(23)11-3-4-11/h5-8,10-11H,1-4,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPANAATFFSMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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